molecular formula C11H21NO3 B2755725 Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate CAS No. 208578-61-4

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate

Cat. No.: B2755725
CAS No.: 208578-61-4
M. Wt: 215.293
InChI Key: RMDGQPFDHSRKFU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under controlled conditions . The reaction is often catalyzed by acids or bases, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl group provides steric hindrance, making it less prone to unwanted side reactions compared to other carbamates .

Properties

IUPAC Name

tert-butyl N-(2-methyl-4-oxopentan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGQPFDHSRKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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